3-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride
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Overview
Description
3-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride is a chemical compound with the molecular formula C15H16ClNO3S and a molecular weight of 325.82 g/mol . It is also known by its IUPAC name, 3-pivalamidonaphthalene-1-sulfonyl chloride . This compound is characterized by the presence of a naphthalene ring substituted with a sulfonyl chloride group and a pivalamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride typically involves the reaction of 3-amino-naphthalene-1-sulfonyl chloride with pivaloyl chloride under appropriate conditions . The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may also be considered to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
3-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may react with amino groups on proteins to form stable sulfonamide linkages, thereby modifying the protein’s function .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Dimethylpropanamido)naphthalene-1-sulfonyl chloride
- 5-Dimethylaminonaphthalene-1-sulfonyl chloride
Uniqueness
3-(2,2-Dimethylpropanoylamino)naphthalene-1-sulfonyl chloride is unique due to the presence of both a pivalamido group and a sulfonyl chloride group on the naphthalene ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
3-(2,2-dimethylpropanoylamino)naphthalene-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-15(2,3)14(18)17-11-8-10-6-4-5-7-12(10)13(9-11)21(16,19)20/h4-9H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVDAKRCXWBTSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=CC=CC=C2C(=C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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